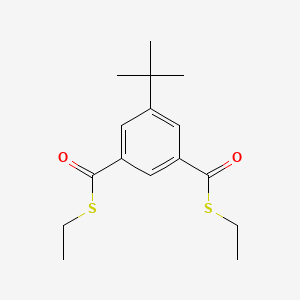
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate: is an organic compound with the molecular formula C16H22O2S2 It is a derivative of benzene, featuring a tert-butyl group and two ethyl ester groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate typically involves the esterification of 5-tert-butylbenzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a model compound to study the effects of ester and thioester groups on biological activity. It can also serve as a probe to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In the industrial sector, S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can be used in the production of specialty chemicals, including additives for polymers and lubricants.
Mécanisme D'action
The mechanism by which S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with specific biological pathways. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Diethyl phthalate: An ester of phthalic acid with two ethyl groups, used as a plasticizer.
Diethyl carbonate: An ester of carbonic acid with two ethyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is unique due to the presence of both ester and thioester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the tert-butyl-substituted benzene ring makes this compound particularly versatile for various applications.
Propriétés
Numéro CAS |
64148-48-7 |
|---|---|
Formule moléculaire |
C16H22O2S2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-S,3-S-diethyl 5-tert-butylbenzene-1,3-dicarbothioate |
InChI |
InChI=1S/C16H22O2S2/c1-6-19-14(17)11-8-12(15(18)20-7-2)10-13(9-11)16(3,4)5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
PBHPHFMCNVIPGY-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


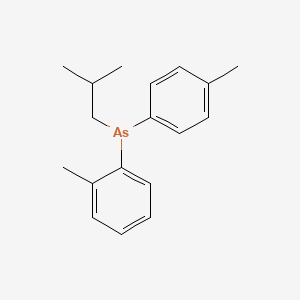
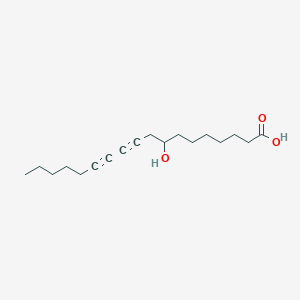
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
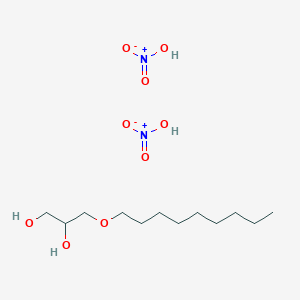

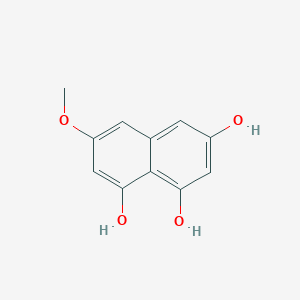
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
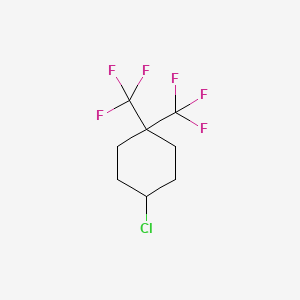
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

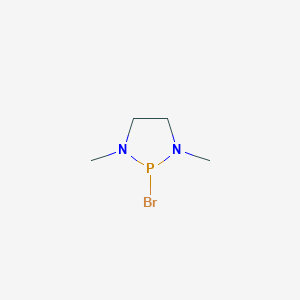
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)

